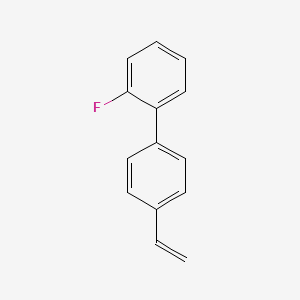
2-Fluoro-4'-vinyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4'-vinyl-1,1'-biphenyl is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a vinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4'-vinyl-1,1'-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4'-vinyl-1,1'-biphenyl can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include:
Aldehydes and carboxylic acids: from oxidation.
Saturated hydrocarbons: from reduction.
Substituted aromatic compounds: from nucleophilic aromatic substitution.
Aplicaciones Científicas De Investigación
2-Fluoro-4'-vinyl-1,1'-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may exhibit enhanced properties.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique interactions with biological targets.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4'-vinyl-1,1'-biphenyl depends on the specific application and the target molecule. In general, the presence of the fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions. The vinyl group can participate in polymerization reactions, forming long-chain polymers with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorophenyl compounds: These include 2-fluorophenylamine, 2-fluorophenylacetic acid, and 2-fluorophenylboronic acid.
Vinylbenzene derivatives: These include styrene and other substituted styrenes.
Uniqueness
2-Fluoro-4'-vinyl-1,1'-biphenyl is unique due to the combination of the fluorine atom and the vinyl group, which imparts distinct chemical properties. The fluorine atom can enhance the compound’s stability and reactivity, while the vinyl group allows for polymerization and other reactions that are not possible with simple aromatic compounds.
Propiedades
Número CAS |
391-08-2 |
|---|---|
Fórmula molecular |
C14H11F |
Peso molecular |
198.23 g/mol |
Nombre IUPAC |
1-ethenyl-4-(2-fluorophenyl)benzene |
InChI |
InChI=1S/C14H11F/c1-2-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15/h2-10H,1H2 |
Clave InChI |
IBWBAJVHJXTTFT-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)C2=CC=CC=C2F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













